

HPLC method for Multiflorin quantification

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Compound of Interest		
Compound Name:	Multiflorin	
Cat. No.:	B15595083	Get Quote

Application Note:

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Multiflorin

Audience: Researchers, scientists, and drug development professionals.

Introduction **Multiflorin** is a flavonoid glycoside found in various plant species, including Rosa multiflora and Prunus persica (peach).[1][2] As a member of the flavonoid class of compounds, it exhibits potential antioxidant properties.[3] Accurate and precise quantification of **Multiflorin** is essential for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of **Multiflorin**. The method is designed to be robust, specific, and suitable for routine analysis in a laboratory setting.

Experimental Protocols

- Instrumentation and Materials
- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
- Reference Standard: Multiflorin (purity ≥ 98%).



- Filters: 0.45 μm or 0.22 μm syringe filters for sample and solvent filtration.[4]
- 2. Preparation of Solutions
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Multiflorin** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.
- 3. Sample Preparation (from Plant Material)
- Grinding: Grind the dried plant material into a fine powder.
- Extraction: Accurately weigh 1 g of the powdered sample and place it in a conical flask. Add 25 mL of 70% ethanol.
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Filtration: Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- 4. Chromatographic Conditions



Parameter	Condition
Column	C18 reversed-phase (4.6 x 250 mm, 5 μm)
Mobile Phase	A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Program	0-10 min, 15-30% B10-25 min, 30-50% B25-30 min, 50-80% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection	DAD at 265 nm

Method Validation Data

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6]

Table 1: Linearity and Range

Analyte	Linear Range (μg/mL)	Regression Equation	Correlation Coefficient (r²)
Multiflorin	1 - 100	y = 25432x + 1234	> 0.999

Table 2: Precision

Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)
5	< 2.0	< 2.0
25	< 2.0	< 2.0
75	< 2.0	< 2.0



Table 3: Accuracy (Recovery)

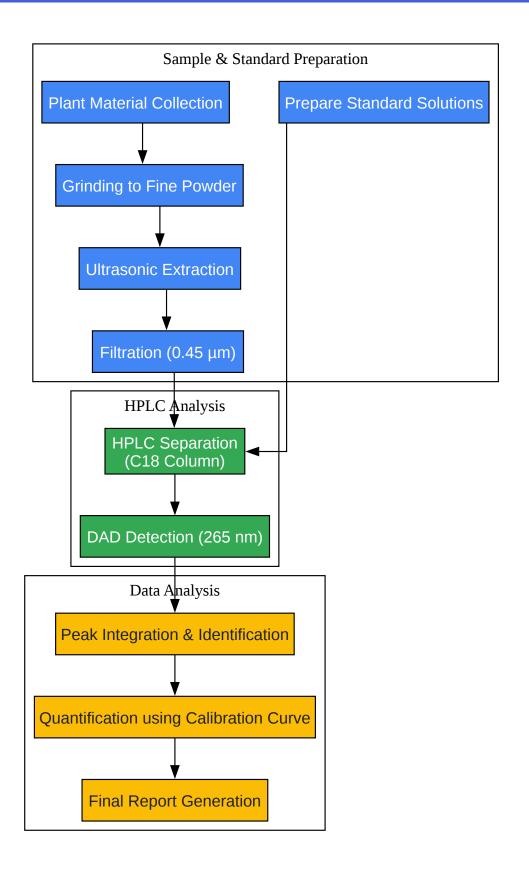
Spiked Concentration (µg/mL)	Amount Found (μg/mL, mean ± SD, n=3)	Recovery (%)
10	9.9 ± 0.2	99.0
20	19.7 ± 0.4	98.5
40	40.8 ± 0.7	102.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.15
Limit of Quantification (LOQ)	0.50

Experimental Workflow Diagram





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